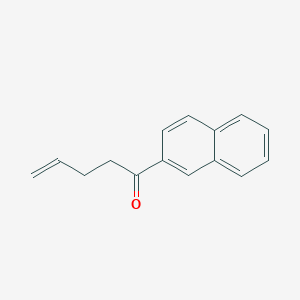

4-Penten-1-one, 1-(2-naphthalenyl)-

Description

4-Penten-1-one, 1-(2-naphthalenyl)- is a ketone derivative featuring a pentenone backbone substituted with a 2-naphthalenyl group. This compound is structurally characterized by a conjugated α,β-unsaturated ketone system, which imparts reactivity toward nucleophilic additions and reductions.

Properties

IUPAC Name |

1-naphthalen-2-ylpent-4-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-2-3-8-15(16)14-10-9-12-6-4-5-7-13(12)11-14/h2,4-7,9-11H,1,3,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIAUUUGTXIPCSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459800 | |

| Record name | 4-Penten-1-one, 1-(2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131780-17-1 | |

| Record name | 4-Penten-1-one, 1-(2-naphthalenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Penten-1-one, 1-(2-naphthalenyl)- can be achieved through various multi-step synthetic routes. One common method involves the reaction of 2-naphthaldehyde with 4-penten-1-ol in the presence of a strong base, such as sodium hydride, followed by oxidation using an oxidizing agent like pyridinium chlorochromate . The reaction conditions typically require an inert atmosphere and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Penten-1-one, 1-(2-naphthalenyl)- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pentenone chain can be modified by introducing different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted pentenones with various functional groups.

Scientific Research Applications

4-Penten-1-one, 1-(2-naphthalenyl)- has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 4-Penten-1-one, 1-(2-naphthalenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3,3-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one (Dynascone)

- Structure: Cyclohexenyl-substituted pentenone.

- Molecular Formula : C₁₃H₂₀O.

- CAS No.: 56973-85-3.

- Applications : Commercial fragrance ingredient (e.g., Dynascone®) with woody, amber-like odor .

- Key Differences: The cyclohexenyl group in Dynascone reduces steric hindrance compared to the planar 2-naphthalenyl group in 4-penten-1-one, 1-(2-naphthalenyl)-, enhancing volatility and olfactory performance.

1-(1-Naphthyl)-5-phenyl-2,4-pentadien-1-one

- Structure: Extended conjugation with a phenyl-pentadienone system.

- Synthesis : Derived via aldol condensation of trans-cinnamaldehyde and 1-acetylnaphthalene .

- Key Differences: Extended conjugation in the pentadienone system shifts λₘₐₓ to higher wavelengths (≈350 nm vs. ≈280 nm for 4-penten-1-one analogs). The additional phenyl group enhances lipophilicity, affecting solubility in polar solvents .

1-(2-Naphthalenyl)-3-(5-nitro-2-furanyl)-2-propen-1-one

- Structure: Nitrofuran-substituted propenone.

- CAS No.: 63421-91-0.

- Toxicity: Exhibits acute oral toxicity (TDₗₒ: 3.125 mg/kg in mice) and releases NOₓ upon decomposition .

- Key Differences: The nitro-furan substituent introduces electrophilic character, increasing reactivity toward nucleophiles compared to the simpler pentenone backbone. Higher toxicity profile due to nitro group bioactivation .

Physicochemical Properties and Stability

Table 1: Comparative Data for Selected Ketones

Biological Activity

4-Penten-1-one, 1-(2-naphthalenyl)- (CAS No. 131780-17-1) is an organic compound characterized by its unique structure, which includes a naphthalene moiety. This compound has garnered attention in various fields, particularly due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

4-Penten-1-one, 1-(2-naphthalenyl)- is classified as an unsaturated ketone. Its molecular formula is C13H10O, and it possesses a molecular weight of approximately 198.22 g/mol. The structure can be represented as follows:

Biological Activity Overview

The biological activity of 4-Penten-1-one, 1-(2-naphthalenyl)- has been investigated in various contexts, including its potential antibacterial, antifungal, and anticancer properties.

Antifungal Activity

Naphthalene derivatives are also known for their antifungal properties. A study exploring the antifungal effects of various naphthalene-based compounds found that they could effectively inhibit fungal growth in vitro. This suggests that 4-Penten-1-one, 1-(2-naphthalenyl)- may exhibit similar antifungal activity.

Anticancer Effects

Recent investigations into the anticancer properties of unsaturated ketones have revealed promising results. Compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth. For example, research on related compounds demonstrated their ability to disrupt cellular signaling pathways involved in cancer progression.

Case Studies and Research Findings

The biological activity of 4-Penten-1-one, 1-(2-naphthalenyl)- may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.

- Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells may involve the modulation of mitochondrial function and activation of caspases.

- Reactive Oxygen Species (ROS) Generation : Many unsaturated compounds can lead to increased ROS production, contributing to their antimicrobial and anticancer effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.